molecular formula C9H12O3S B2375584 Ethyl phenylmethanesulfonate CAS No. 42454-54-6

Ethyl phenylmethanesulfonate

Cat. No.: B2375584
CAS No.: 42454-54-6
M. Wt: 200.25
InChI Key: ANNNGOUEZBONHD-UHFFFAOYSA-N
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Description

Ethyl phenylmethanesulfonate is an organic compound with the molecular formula C9H12O3S. It is an ester derived from methanesulfonic acid and phenylmethanol. This compound is primarily used as an organic solvent and has applications in various industrial processes, including the recovery of petroleum .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl phenylmethanesulfonate can be synthesized through the esterification of methanesulfonic acid with phenylmethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods: In industrial settings, the production of this compound involves the continuous esterification process, where methanesulfonic acid and phenylmethanol are fed into a reactor with an acid catalyst. The reaction mixture is then distilled to separate the desired ester from the by-products and unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions: Ethyl phenylmethanesulfonate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonate group can be replaced by nucleophiles such as alkoxides, amines, and thiols.

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form methanesulfonic acid and phenylmethanol.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Alkoxides, amines, and thiols in the presence of a base.

    Hydrolysis: Water with an acid or base catalyst.

    Reduction: Lithium aluminum hydride in anhydrous conditions.

Major Products Formed:

    Nucleophilic Substitution: Substituted sulfonates.

    Hydrolysis: Methanesulfonic acid and phenylmethanol.

    Reduction: Phenylmethanol.

Scientific Research Applications

Ethyl phenylmethanesulfonate has several applications in scientific research:

Mechanism of Action

The primary mechanism of action of ethyl phenylmethanesulfonate involves its role as an alkylating agent. The ethyl group of the compound reacts with nucleophilic sites in biological molecules, such as DNA, leading to the formation of abnormal bases like O6-ethylguanine. This can result in mutations during DNA replication, as DNA polymerases may incorporate incorrect bases opposite the modified site .

Comparison with Similar Compounds

Ethyl phenylmethanesulfonate can be compared with other similar compounds, such as:

    Ethyl methanesulfonate: Another alkylating agent used in mutagenesis studies. It is the ethyl ester of methanesulfonic acid and is known for its ability to induce point mutations.

    Mthis compound: Similar in structure but with a methyl group instead of an ethyl group. It has similar applications but may exhibit different reactivity and solubility properties.

    Phenylmethanesulfonic acid: The parent acid from which this compound is derived. .

This compound is unique due to its specific combination of the phenyl and ethyl groups, which confer distinct chemical properties and reactivity compared to its analogs.

Properties

IUPAC Name

ethyl phenylmethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3S/c1-2-12-13(10,11)8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANNNGOUEZBONHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOS(=O)(=O)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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